molecular formula C16H11ClF3N3Na2O5S B13418163 Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt CAS No. 67599-12-6

Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt

Cat. No.: B13418163
CAS No.: 67599-12-6
M. Wt: 495.8 g/mol
InChI Key: HKDFCKYCDNSCJV-UHFFFAOYSA-L
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Description

Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt is a complex organic compound with a unique structure that includes a benzoic acid core, a triazenyl group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt typically involves multiple steps. The initial step often includes the preparation of the benzoic acid derivative, followed by the introduction of the triazenyl group through a diazotization reaction. The sulfonation step is then carried out to introduce the sulfonate group, and finally, the compound is converted to its disodium salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the triazenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt involves its interaction with specific molecular targets and pathways. The triazenyl group is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The sulfonate group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: A simpler derivative with similar structural features.

    Benzoic acid, 2-chloro-: Another related compound with a chlorobenzoic acid core.

    Triazenyl derivatives: Compounds with similar triazenyl groups but different substituents.

Uniqueness

Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the sulfonate group improves its solubility and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67599-12-6

Molecular Formula

C16H11ClF3N3Na2O5S

Molecular Weight

495.8 g/mol

IUPAC Name

disodium;2-[[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-ethylamino]-5-sulfonatobenzoate

InChI

InChI=1S/C16H13ClF3N3O5S.2Na/c1-2-23(14-6-4-10(29(26,27)28)8-11(14)15(24)25)22-21-13-7-9(16(18,19)20)3-5-12(13)17;;/h3-8H,2H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

HKDFCKYCDNSCJV-UHFFFAOYSA-L

Canonical SMILES

CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=CC(=C2)C(F)(F)F)Cl.[Na+].[Na+]

Origin of Product

United States

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